molecular formula C10H11NOS B1416354 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile CAS No. 102236-72-6

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile

Cat. No.: B1416354
CAS No.: 102236-72-6
M. Wt: 193.27 g/mol
InChI Key: OFZISNCXBQYGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile (CAS: Not explicitly provided in evidence) is a nitrile-containing compound featuring a 4-methoxyphenyl group linked via a sulfur atom to a propanenitrile backbone. Its molecular formula is C₁₀H₁₁NOS, with a molecular weight of 193.26 g/mol. This compound is of interest in organic synthesis, particularly in the development of oligonucleotide therapeutics (e.g., as intermediates in phosphorothioate chemistry) and bioactive molecules .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZISNCXBQYGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651404
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-72-6
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile typically involves the reaction of 4-methoxythiophenol with 3-bromopropionitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound is compared to structurally related analogs based on substituent modifications, linkage atoms (S vs. O), and functional groups. Below is a detailed analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Spectral Data (NMR) Synthesis Yield Applications References
3-[(4-Methoxyphenyl)sulfanyl]propanenitrile C₁₀H₁₁NOS 193.26 Base structure: Sulfanyl linkage, 4-methoxyphenyl group. Not explicitly provided. ~62% (via chromatography) Oligonucleotide intermediates
3-(4-Methoxyphenoxy)propanenitrile C₁₀H₁₁NO₂ 177.20 Oxygen (phenoxy) replaces sulfur. δ (CDCl₃): 3.80 (OCH₃), 4.15 (OCH₂), 2.70 (CH₂CN) . Not reported Potential electronics/pharma applications
2-(2-Chlorophenyl)-3-(4-methoxyphenyl)propanenitrile C₁₆H₁₄ClNO 283.74 Additional 2-chlorophenyl substituent. ¹³C NMR (CDCl₃): δ 24.6, 42.6, 55.1 (OCH₃), 127–158 (aromatic) . 92% Anticancer/antimicrobial research
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanenitrile C₁₈H₂₂N₂OS 326.44 Quinoline core with butyl, methyl, and methoxy groups. SMILES: N#CCCSc1c2cc(OC)ccc2nc(c1CCCC)C . Not reported Not specified (likely bioactive)
3-(Allyloxy)propanenitrile C₆H₇NO 109.12 Allyloxy group instead of aryl substituent. ¹H NMR: δ 5.8–5.3 (CH₂=CH), 4.6 (OCH₂), 2.7 (CH₂CN) . Not reported Catalysis/click chemistry

Key Observations

Linkage Atom (S vs. The sulfur atom enhances stability in phosphorothioate oligonucleotides . Phenoxy derivatives (e.g., 3-(4-Methoxyphenoxy)propanenitrile) may exhibit altered solubility and reactivity due to reduced electron-withdrawing effects .

Substituent Effects: Chlorophenyl-substituted analogs (e.g., 2-(2-Chlorophenyl)-3-(4-methoxyphenyl)propanenitrile) show enhanced biological activity, with 92% synthesis yield, suggesting utility in drug discovery .

Synthetic Methods: Column chromatography (amino-functionalized silica gel) is commonly used for purification, yielding ~62% for the base compound . High-yield routes (e.g., 92% for chlorophenyl analog) involve reflux conditions in THF, emphasizing solvent and temperature optimization .

Biological Activity

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile, also known by its CAS number 102236-72-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound features a propanenitrile backbone with a methoxyphenyl sulfanyl group, which contributes to its unique chemical properties. The presence of the sulfanyl group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, modulating their activity and impacting metabolic pathways.
  • Receptor Modulation : It can potentially bind to receptors, influencing signaling pathways that regulate cellular functions.

Cellular Effects

Research indicates that this compound can affect multiple aspects of cellular behavior:

  • Gene Expression : It has been shown to modulate the expression of genes involved in cell growth and differentiation.
  • Metabolic Activity : The compound alters the activity of key metabolic enzymes, influencing overall cellular metabolism.

Dosage and Toxicity Studies

Studies in animal models have demonstrated that the effects of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile vary with dosage. For instance:

  • Low Doses : Minimal adverse effects observed.
  • High Doses : Significant physiological changes, including potential liver damage and altered metabolic function.

A threshold effect suggests a specific dosage range where beneficial effects can be achieved without toxicity.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile:

Study ReferenceKey FindingsMethodology
Demonstrated enzyme inhibition leading to altered metabolic pathways.In vitro assays on cultured cells.
Indicated potential neurotropic effects affecting neuronal growth.Animal model studies evaluating neuronal cultures.
Showed interaction with specific receptors influencing cellular signaling.Binding assays and receptor activation studies.

Neurotropic Activity

In one study focusing on neurotropic effects, 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile was evaluated for its ability to promote neurite outgrowth in neuronal cultures. The results indicated that the compound could enhance neuronal growth under specific conditions, suggesting potential applications in treating neurodegenerative diseases.

Toxicity Assessment

A toxicity assessment conducted on male C57BL/6 mice revealed that administration of high doses (250 mg/kg) did not result in significant adverse effects on body weight or hematological parameters. This study emphasizes the need for further investigation into long-term effects and organ-specific impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)sulfanyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.